molecular formula C8H10ClFN2O B13676218 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride

Cat. No.: B13676218
M. Wt: 204.63 g/mol
InChI Key: RONXGLYVABSKMM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a benzene ring, along with a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzonitrile: A precursor in the synthesis of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride.

    4-Methoxybenzene-1-carboximidamide: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Fluorobenzene-1-carboximidamide: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

The combination of these functional groups makes it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

3-fluoro-4-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9FN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H

InChI Key

RONXGLYVABSKMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)F.Cl

Origin of Product

United States

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